molecular formula C11H16ClNO2 B1371915 (R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride CAS No. 269398-79-0

(R)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride

Cat. No.: B1371915
CAS No.: 269398-79-0
M. Wt: 229.7 g/mol
InChI Key: WQUTWBVBKSYCPR-HNCPQSOCSA-N
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Description

®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and an o-tolyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-tolylacetic acid and a suitable chiral amine.

    Formation of Intermediate: The o-tolylacetic acid is first converted to its corresponding ester, which is then subjected to a chiral amine to form the desired chiral intermediate.

    Hydrolysis and Purification: The intermediate is hydrolyzed under acidic conditions to yield ®-3-Amino-4-(o-tolyl)butanoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield.

    Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for amide and ester formation.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amide and ester derivatives.

Scientific Research Applications

®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes and receptors involved in neurotransmission.

    Pathways Involved: The compound may modulate signaling pathways related to neurotransmitter release and uptake, thereby exerting its effects on the nervous system.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-(o-Tolyl)butanoic acid: Lacks the amino group, resulting in different chemical properties.

    3-Amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

®-3-Amino-4-(o-tolyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the o-tolyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3R)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUTWBVBKSYCPR-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647463
Record name (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269398-79-0
Record name (3R)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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